Spiro[3.4]octane-5-sulfonamide

Fsp³ drug-likeness saturated scaffold

Spiro[3.4]octane-5-sulfonamide (CAS 1866649-38-8; molecular formula C₈H₁₅NO₂S; MW 189.28 g/mol) is a fully saturated spirocyclic primary sulfonamide in which a sulfonamide (–SO₂NH₂) group is attached at the 5-position of the spiro[3.4]octane scaffold—a rigid bicyclic framework formed by a cyclobutane ring and a cyclopentane ring sharing a single quaternary spiro carbon. The scaffold exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 1.0, substantially exceeding the mean Fsp³ of 0.47 reported for approved drugs, a metric correlated with improved aqueous solubility, reduced promiscuity, and higher clinical success rates.

Molecular Formula C8H15NO2S
Molecular Weight 189.28 g/mol
Cat. No. B13164224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.4]octane-5-sulfonamide
Molecular FormulaC8H15NO2S
Molecular Weight189.28 g/mol
Structural Identifiers
SMILESC1CC(C2(C1)CCC2)S(=O)(=O)N
InChIInChI=1S/C8H15NO2S/c9-12(10,11)7-3-1-4-8(7)5-2-6-8/h7H,1-6H2,(H2,9,10,11)
InChIKeyXIUUOTNBZHADGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[3.4]octane-5-sulfonamide: Procurement-Relevant Chemical Identity, Scaffold Properties, and Comparator Landscape


Spiro[3.4]octane-5-sulfonamide (CAS 1866649-38-8; molecular formula C₈H₁₅NO₂S; MW 189.28 g/mol) is a fully saturated spirocyclic primary sulfonamide in which a sulfonamide (–SO₂NH₂) group is attached at the 5-position of the spiro[3.4]octane scaffold—a rigid bicyclic framework formed by a cyclobutane ring and a cyclopentane ring sharing a single quaternary spiro carbon . The scaffold exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 1.0, substantially exceeding the mean Fsp³ of 0.47 reported for approved drugs, a metric correlated with improved aqueous solubility, reduced promiscuity, and higher clinical success rates [1]. As an unsubstituted primary sulfonamide, the compound retains one hydrogen bond donor (sulfonamide NH₂; pKₐ ~10–12) and two hydrogen bond acceptors (S=O), conferring a distinct H-bonding profile compared to N-alkylated or heterocyclic sulfonamide analogs [2][3]. It is commercially available as a research-grade building block (typical purity ≥95%) from multiple suppliers under the synonymous CAS registry 1866649-38-8 (also indexed as spiro[3.4]octane-8-sulfonamide in some databases) .

Why Spiro[3.4]octane-5-sulfonamide Cannot Be Casually Substituted: Structural, Physicochemical, and Pharmacophoric Differentiation from Closest Analogs


Spiro[3.4]octane-5-sulfonamide is frequently listed alongside positional isomers, N-alkylated derivatives, and heteroatom-containing analogs that share the identical molecular formula (C₈H₁₅NO₂S) or the same spiro[3.4]octane framework. However, these compounds are not functionally interchangeable. The 5-position sulfonamide attachment on the cyclopentane ring defines a unique exit vector geometry and steric environment that differs fundamentally from the 1-position (cyclobutane-attached) and 2-position isomers . The primary sulfonamide (–SO₂NH₂) provides one hydrogen bond donor, whereas the N-methyl analog (CAS 2137671-75-9) has zero HBD capacity—a critical difference for target engagement where sulfonamide NH serves as a pharmacophoric anchor [1]. Furthermore, substitution of the all-carbon spiro[3.4]octane scaffold with aza-spiro analogs (e.g., 2-methanesulfonyl-6-azaspiro[3.4]octane) introduces a basic nitrogen (pKₐ ~8.9), altering protonation state at physiological pH and introducing additional H-bond acceptor/donor sites that modify both solubility and off-target binding profiles . These differences underscore why generic scaffold-level substitution is inappropriate without quantitative head-to-head comparison data, as the evidence below demonstrates.

Spiro[3.4]octane-5-sulfonamide: Quantified Differentiation Evidence Against Closest Analogs and In-Class Comparators


Fraction sp³ (Fsp³) = 1.0 vs. Approved Drug Mean of 0.47: Fully Saturated Scaffold Advantage for Drug-Likeness Optimization

The spiro[3.4]octane scaffold of spiro[3.4]octane-5-sulfonamide contains eight sp³-hybridized carbons and zero sp² carbons, yielding an Fsp³ of 1.0 [1]. This value significantly exceeds the mean Fsp³ of 0.47 reported for 1,179 approved drugs and the mean of 0.36 for discovery-phase compound libraries [2]. In contrast, commonly used aromatic sulfonamide building blocks such as benzenesulfonamide (Fsp³ = 0.0), 4-methylbenzenesulfonamide (Fsp³ ≈ 0.14), or heteroaromatic sulfonamides (Fsp³ range 0.0–0.4) occupy much flatter regions of chemical space and are associated with higher promiscuity and attrition rates [2][3]. A higher Fsp³ has been independently correlated with improved aqueous solubility, enhanced target specificity, and higher probability of clinical progression [2].

Fsp³ drug-likeness saturated scaffold medicinal chemistry optimization

Hydrogen Bond Donor Count: Primary Sulfonamide (HBD = 1) vs. N-Methyl Analog (HBD = 0) — Functional Consequence for Target Binding Pharmacophore

Spiro[3.4]octane-5-sulfonamide is a primary sulfonamide bearing an unsubstituted –SO₂NH₂ group, which provides exactly one hydrogen bond donor (the sulfonamide N–H; pKₐ ≈ 10–12) [1][2]. Its closest commercially available N-alkylated analog, N-methylspiro[3.4]octane-5-sulfonamide (CAS 2137671-75-9; MW 203.30), has zero HBDs because the sulfonamide nitrogen is fully substituted (–SO₂NHCH₃ → –SO₂N(CH₃)H, but with the methyl group occupying the sole N–H position, effectively eliminating HBD capacity) . This is a binary difference: 1 HBD vs. 0 HBD. In drug design, the sulfonamide N–H serves as a critical pharmacophoric element in numerous target classes—including carbonic anhydrase isoforms, where the deprotonated sulfonamide nitrogen coordinates the active-site Zn²⁺ ion, and in kinase ATP-site ligands where the sulfonamide NH donates a hydrogen bond to the hinge region [3]. An N-methylated analog is incapable of engaging these interactions, making the two compounds non-substitutable in any program where sulfonamide NH-mediated target binding is required.

hydrogen bond donor sulfonamide pharmacophore N-methylation target engagement

Exit Vector Geometry: Spiro[3.4]octane 5-Position Defines Unique Dihedral Angle Space vs. 1-Position and Planar Aromatic Sulfonamide Scaffolds

The spiro[3.4]octane scaffold provides spatially well-defined exit vectors for substituent placement, a feature demonstrated by Carreira and co-workers in their modular synthesis of spiro[3.4]octane building blocks commercialized through Sigma-Aldrich and SpiroChem [1][2]. The sulfonamide at the 5-position (cyclopentane ring attachment) orients the functional group along a vector that differs from the 1-position isomer (cyclobutane ring attachment, CAS 2104183-29-9) . SpiroChem's scaffold library explicitly exploits this differential: 'Classical scaffolds bearing exit vectors can be replaced by spirocyclic cores and it is possible to fine-tune their geometrical properties to access almost any possible set of dihedral angles and distance between each exit vector' [3]. In contrast, planar aromatic sulfonamides (e.g., benzenesulfonamide derivatives) restrict substituent orientation to a limited set of coplanar or near-coplanar geometries, significantly reducing three-dimensional chemical space coverage [1]. The quantitative implication: the spiro[3.4]octane scaffold provides access to dihedral angle combinations that are geometrically inaccessible to both its positional isomers and to flat aromatic sulfonamide scaffolds, enabling exploration of binding pockets with distinct 3D topologies [1][3].

exit vector three-dimensionality chemical space exploration scaffold hopping

Class-Level Biological Precedent: Spirocyclic Sulfonamides Achieve Up to 1000-Fold Kinase Selectivity (Akt vs. PKA) Through Structure-Based Design

Although spiro[3.4]octane-5-sulfonamide itself is a building block and lacks published biological data for the unelaborated core, the broader class of spirocyclic sulfonamides has demonstrated exceptional target selectivity in rigorous biochemical assays. Xu, Banka, and co-workers at Array BioPharma reported the discovery of bicyclic spiro sulfonamides as potent Akt inhibitors with 'exquisite selectivity against PKA' [1][2]. Representative compounds exhibited up to 1000-fold selectivity for Akt over PKA, a level of discrimination achieved through structure-based rational design that exploited the conformational restriction and defined exit vector geometry unique to the spirocyclic sulfonamide scaffold [1]. This selectivity window substantially exceeds that of many classical flat aromatic sulfonamide kinase inhibitors, which frequently suffer from broad kinome cross-reactivity due to the conformational flexibility of linear scaffolds [2]. Separately, Ouyang et al. demonstrated that spiro-containing acyl sulfonamide derivative 36c achieved selective and potent NaV1.7 inhibition (a validated pain target), with the spiro moiety contributing to improved physicochemical properties and target specificity [3][4]. These class-level precedents establish that spiro[3.4]octane-sulfonamide-containing compounds are capable of achieving target selectivity profiles that are difficult or impossible to replicate with non-spirocyclic sulfonamide alternatives.

kinase selectivity Akt inhibitor PKA selectivity spiro sulfonamide pharmacophore

Rotatable Bond Count and Conformational Entropy: Spiro[3.4]octane Scaffold Locks Sulfonamide Orientation vs. Flexible Alkyl Sulfonamide Alternatives

In spiro[3.4]octane-5-sulfonamide, the sulfonamide group is directly attached to the rigid spirocyclic framework with zero intervening rotatable bonds between the scaffold and the functional group, constraining the –SO₂NH₂ moiety to a limited set of low-energy conformations dictated by the spiro junction geometry [1]. This contrasts with flexible alkyl sulfonamide alternatives such as butanesulfonamide (2 rotatable bonds) or hexanesulfonamide (4 rotatable bonds), which sample a substantially larger conformational ensemble in solution. The biophysical consequence is well established: conformational pre-organization reduces the entropic penalty upon target binding, leading to improved binding affinity and selectivity [2]. Hiesinger et al., in their comprehensive review of spirocyclic scaffolds in medicinal chemistry, note that 'spirocycles have also been used to modulate physicochemical properties and pharmacokinetics of biomolecules,' with conformational restriction being a primary driver of these effects [3]. This property differentiates spiro[3.4]octane-5-sulfonamide from linear alkyl sulfonamides that, despite similar molecular weight and the same functional group, lack the conformational pre-organization conferred by the spirocyclic core.

rotatable bonds conformational restriction entropic penalty rigid scaffold

Sulfonamide NH Acidity and Zinc-Binding Competence: Primary Sulfonamide (pKₐ ~10–12) Enables Carbonic Anhydrase and Metalloenzyme Pharmacophore Engagement

The primary sulfonamide moiety of spiro[3.4]octane-5-sulfonamide has a predicted aqueous pKₐ in the range of ~10–12, consistent with experimental measurements on structurally related primary alkyl and benzene sulfonamides [1][2]. At physiological pH (7.4), the sulfonamide NH₂ group remains predominantly protonated and neutral, but upon binding to zinc-dependent enzymes such as carbonic anhydrase isoforms, the sulfonamide nitrogen deprotonates to form the anionic Zn²⁺-coordinating species –SO₂NH⁻ [3]. This zinc-binding competence is a defining pharmacophoric feature of primary sulfonamides and is entirely absent in N,N-disubstituted sulfonamides, N-acyl sulfonamides (which have distinct pKₐ and coordination geometry), and sulfonamide isosteres such as sulfones or sulfonimidamides [3][4]. The spiro[3.4]octane scaffold, being fully saturated and lacking aromatic or heteroaromatic substituents, does not electronically modulate the sulfonamide pKₐ through resonance effects, making the zinc-binding properties of this compound more predictable than those of aryl sulfonamide analogs where substituent electronic effects can shift pKₐ by 2–4 units [2].

sulfonamide pKa zinc-binding group carbonic anhydrase metalloenzyme inhibition

Spiro[3.4]octane-5-sulfonamide: High-Value Research and Industrial Application Scenarios Informed by Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD): Saturated 3D Fragment with Zinc-Binding Pharmacophore for Metalloenzyme Screening Libraries

The combination of Fsp³ = 1.0, low molecular weight (189.28 Da), defined exit vectors, and a primary sulfonamide zinc-binding group makes spiro[3.4]octane-5-sulfonamide an ideal fragment for inclusion in 3D-enriched screening libraries targeting zinc-dependent metalloenzymes such as carbonic anhydrase isoforms [1]. Unlike planar aromatic sulfonamide fragments (Fsp³ ≈ 0), this fully saturated fragment explores three-dimensional binding pocket topologies and provides the sulfonamide NH required for Zn²⁺ coordination—a feature absent in N-methylated or N-acyl sulfonamide fragment alternatives . Fragment libraries enriched with spirocyclic scaffolds have been explicitly recommended by Carreira and SpiroChem for accessing underexplored regions of chemical space [1].

Kinase Inhibitor Lead Optimization: Scaffold-Hopping from Flat Aromatics to Conformationally Restricted Spirocyclic Cores for Selectivity Improvement

The class-level evidence from Array BioPharma's Akt inhibitor program—where spirocyclic sulfonamides achieved up to 1000-fold selectivity over PKA—demonstrates the value of the spiro[3.4]octane-sulfonamide motif as a selectivity-enhancing scaffold replacement for aromatic sulfonamide hinge-binders [2]. Spiro[3.4]octane-5-sulfonamide can serve as the synthetic starting point for elaborating kinase inhibitors where the fully saturated spiro core reduces aromatic ring count (improving developability) while the defined exit vector geometry directs substituents into selectivity pockets inaccessible to planar scaffolds [1][2]. The primary sulfonamide NH provides a hinge-binding hydrogen bond donor analogous to the classic aryl sulfonamide pharmacophore but with a distinct spatial orientation [2].

Ion Channel Modulator Synthesis: Building Block for NaV1.7-Selective Acyl Sulfonamide Derivatives with Favorable Physicochemical Profiles

The NaV1.7 inhibitor study by Ouyang et al. (2023) demonstrated that incorporating spiro cycles into acyl sulfonamide derivatives improves target specificity and physicochemical properties for pain-related ion channel programs [3]. Spiro[3.4]octane-5-sulfonamide provides the spirocyclic sulfonamide core that can be elaborated via N-acylation to generate compound libraries targeting voltage-gated sodium channels. The high Fsp³ and conformational restriction of the spiro scaffold addresses key developability challenges in the ion channel field, where lipophilic, flat aromatic chemotypes have historically suffered from poor solubility and off-target cardiovascular effects [3]. The 5-position attachment ensures a distinct vector orientation for downstream SAR exploration compared to 1-position or 2-position isomers .

Conformational Probe in Structure-Activity Relationship (SAR) Studies: Differentiating Entropic vs. Enthalpic Contributions to Target Binding

The zero-rotatable-bond connection between the spiro[3.4]octane scaffold and the sulfonamide group provides a uniquely rigid pharmacophoric presentation compared to flexible alkyl sulfonamide controls [4][5]. This property makes spiro[3.4]octane-5-sulfonamide a valuable conformational probe in SAR campaigns: by comparing binding affinities of the spiro-fixed sulfonamide against those of flexible analogs (e.g., butanesulfonamide, hexanesulfonamide) with matched HBD/HBA counts, researchers can quantify the entropic benefit of conformational pre-organization for a given target [5]. Such studies directly inform whether scaffold rigidity or functional group identity is the dominant driver of binding affinity, guiding rational lead optimization [5].

Quote Request

Request a Quote for Spiro[3.4]octane-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.